molecular formula C20H11ClN2O6 B6080642 2-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B6080642
M. Wt: 410.8 g/mol
InChI Key: NRZDCJVNSMBYBL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group and a nitrophenoxy group attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

    Introduction of the Chloro-Hydroxyphenyl Group: The chloro-hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated phenol derivative.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction involving a nitrophenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-hydroxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(5-Bromo-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione: Contains a bromo group instead of a chloro group, which may affect its reactivity and interactions.

Uniqueness

2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both a chloro-hydroxyphenyl group and a nitrophenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O6/c21-11-1-8-18(24)17(9-11)22-19(25)15-7-6-14(10-16(15)20(22)26)29-13-4-2-12(3-5-13)23(27)28/h1-10,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZDCJVNSMBYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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